Olopatadine, (E)-

Content Navigation

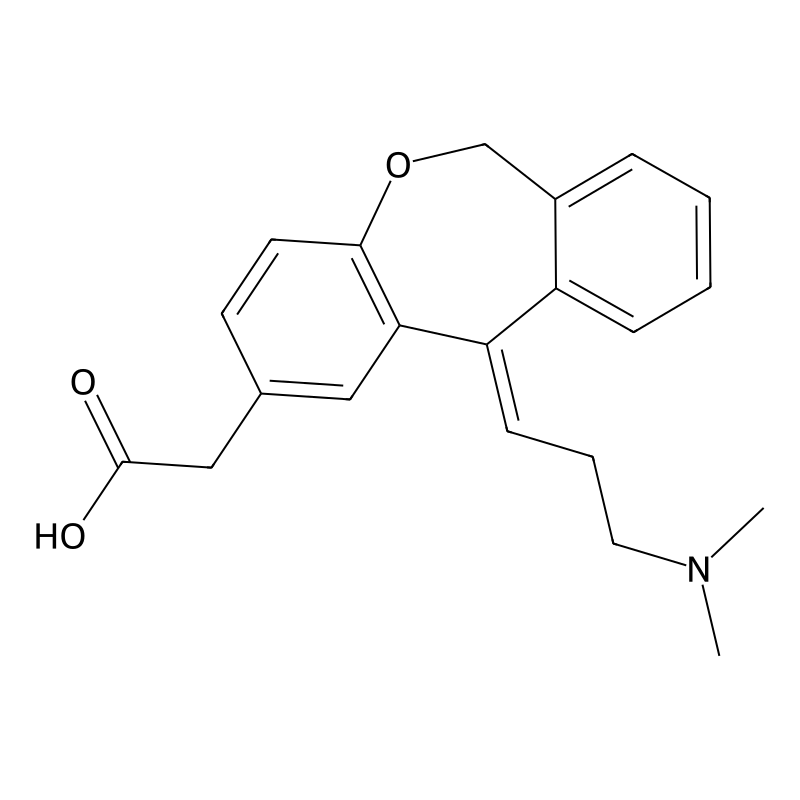

Achieving baseline resolution of the (E)-isomer from Olopatadine (Z) is critical for API purity release. (E)-Olopatadine reference standard (CAS 113806-06-7) provides an exact geometric isomer marker for HPLC/UHPLC system suitability testing, enabling accurate quantification of the trans-impurity at ≤0.1% thresholds.

- Validates relative retention time (RRT) and resolution per USP/EP.

- Essential for forced degradation studies of ophthalmic formulations.

- Enables Z/E ratio optimization during Wittig reaction synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(E)-Olopatadine is the trans-isomeric form of the widely used antihistamine and mast cell stabilizer, Olopatadine (which is the active Z-isomer). In pharmaceutical manufacturing and quality assurance, (E)-Olopatadine is strictly categorized as a critical geometric impurity (often designated as Impurity E or Olopatadine Related Compound B, depending on the pharmacopeia). Its primary procurement value lies not in therapeutic application, but as a highly purified analytical reference standard. Procurement of this exact compound is mandatory for validating stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods, determining the isomeric purity of the active pharmaceutical ingredient (API), and ensuring compliance with stringent regulatory thresholds, which typically limit single unknown impurities to not more than 0.1% [1].

Procurement Fit

In analytical quality control, generic substitution of reference standards is impossible. Utilizing crude reaction mixtures, the active Z-isomer, or structurally distinct impurities (such as Isoxepac/Impurity C or Olopatadine N-oxide) cannot substitute for pure (E)-Olopatadine. Regulatory guidelines require exact geometric isomer standards to accurately establish relative retention times (RRT), calculate specific UV response factors, and verify system suitability resolution criteria [1]. Because the E and Z isomers possess nearly identical molecular weights and highly similar physicochemical properties, failing to procure the exact (E)-isomer standard prevents laboratories from proving baseline chromatographic resolution, ultimately risking the regulatory rejection of entire API batches.

Substitution Risk

Trace Detection Limits

Validated ion-pair RP-HPLC methods demonstrate that pure (E)-Olopatadine standards enable highly sensitive trace detection in ophthalmic solutions. The Limit of Detection (LOD) for the E-isomer is established at 0.0891 µg/mL, with a Limit of Quantitation (LOQ) of 0.2701 µg/mL, mirroring the sensitivity of the active Z-isomer (LOD 0.0892 µg/mL) [1].

| Evidence Dimension | Limit of Detection (LOD) in RP-HPLC |

| Target Compound Data | 0.0891 µg/mL ((E)-Olopatadine) |

| Comparator Or Baseline | 0.0892 µg/mL (Active Z-Olopatadine) |

| Quantified Difference | Near-identical UV response factors allowing precise trace quantification |

| Conditions | Kromasil 100 C18 column, buffer/acetonitrile (80:20 v/v), 220 nm detection |

Ensures that QA/QC laboratories can accurately quantify isomeric impurities well below the standard 0.1% pharmacopeial reporting threshold.

Stability-Indicating UHPLC Linearity

In ultra-high-performance liquid chromatography (UHPLC) degradation profiling, the (E)-Olopatadine standard exhibits strict linear behavior over a concentration range of 0.04 to 3.4 µg/mL [1]. This distinct linearity range is optimized for trace impurity tracking, contrasting with the much broader, high-concentration calibration range required for the active API (e.g., 37.5 to 1000 µg/mL) in the same assay.

| Evidence Dimension | Assay Linearity Range |

| Target Compound Data | 0.04 to 3.4 µg/mL ((E)-Olopatadine) |

| Comparator Or Baseline | 37.5 to 1000 µg/mL (Active Z-Olopatadine API) |

| Quantified Difference | Calibrated specifically for low-level impurity quantification (sub-1% relative to API) |

| Conditions | Waters Acquity CSH C18 column, 6 mM phosphate buffer (pH 2.4)/Acetonitrile gradient, 220 nm |

Provides the necessary low-end calibration curve data required for regulatory submissions regarding API stability and shelf-life.

Orthogonal HILIC Retention

For complex matrices where reverse-phase methods suffer from co-elution, (E)-Olopatadine demonstrates distinct retention behavior in Hydrophilic Interaction Liquid Chromatography (HILIC). At an aqueous phase pH of 3.5, where the zwitterionic form dominates, increasing the ammonium acetate concentration (from 5 to 60 mM) moderately increases the retention factor of the E-isomer [1]. This allows tunable chromatographic resolution from the active Z-isomer.

| Evidence Dimension | Retention Factor Modulability |

| Target Compound Data | Tunable retention via 5–60 mM ammonium acetate |

| Comparator Or Baseline | Fixed co-elution risks in standard unoptimized reverse-phase conditions |

| Quantified Difference | Enables baseline resolution of the geometric isomers via zwitterionic interaction |

| Conditions | HILIC column, aqueous phase pH 3.5, varying buffer molarity |

Allows analytical chemists to develop orthogonal validation methods when standard RP-HPLC fails to adequately resolve the E and Z isomers.

Pharmacopeial Batch Release Compliance

Procured primarily by QA/QC laboratories, (E)-Olopatadine is used as a reference standard to prove that the E-isomer impurity in commercial Olopatadine Hydrochloride batches remains below the strict 0.1% to 0.25% limits mandated by the USP and EP [1].

Stability-Indicating Assay Development

During forced degradation studies of ophthalmic and intranasal formulations, pure (E)-Olopatadine is spiked into samples to validate that analytical methods (such as UHPLC) can accurately track the formation of this geometric isomer over the product's shelf life [2].

Stereoselective Synthesis Optimization

In API manufacturing, process chemists utilize (E)-Olopatadine standards to calculate the Z/E ratio during the Wittig reaction of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid. Accurate quantification of the E-isomer is essential for optimizing reaction conditions to maximize the yield of the desired Z-isomer [3].

Application Fit Matrix

References

- [1] Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution. TSI Journals.

- [2] Quantification of Olopatadine from Intranasal Formulation by Using Validated RP-HPLC Method. Acta Scientific Pharmaceutical Sciences.

- [3] Maksić, J., et al. Chromatographic Analysis of Olopatadine in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatographic Science, 53(5), 680-686.

XLogP3

UNII

Other CAS

113806-05-6

Wikipedia

Explore Compound Types